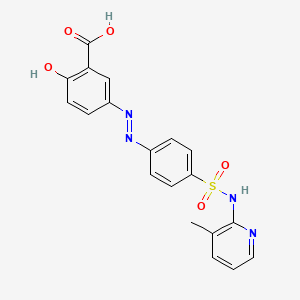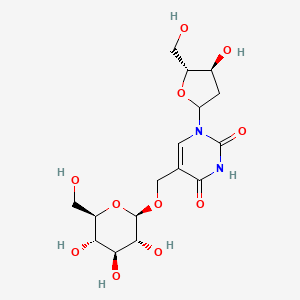
2,2-Dichloroacetophenone
概要
説明
2,2-Dichloroacetophenone, also known as α,α-Dichloroacetophenone, is an organic compound with the molecular formula C8H6Cl2O. It is a colorless to slightly yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dichloroacetophenone can be synthesized through the chlorination of acetophenone. The process involves dissolving acetophenone in glacial acetic acid and introducing chlorine gas while maintaining the temperature below 60°C. The reaction mixture is then poured over crushed ice, and the resulting this compound separates as a heavy oil .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chlorination process. The reaction is carried out in large reactors with controlled temperature and chlorine gas flow. The product is then purified through distillation and crystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
2,2-Dichloroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or both chlorine atoms.
Condensation Reactions: It participates in Darzens condensation with benzaldehydes to form 1-phenyl-3-aryl-3-chloro-1,2-propanediones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Condensation Reagents: Benzaldehydes are used in Darzens condensation under basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, and other substituted acetophenones.
Condensation Products: The major products of Darzens condensation are 1-phenyl-3-aryl-3-chloro-1,2-propanediones.
科学的研究の応用
2,2-Dichloroacetophenone is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,2-Dichloroacetophenone involves its interaction with molecular targets such as enzymes. For example, it inhibits pyruvate dehydrogenase kinase, which plays a role in metabolic reprogramming in tumors. This inhibition can lead to altered metabolic pathways and potential therapeutic effects in cancer treatment .
類似化合物との比較
Similar Compounds
2-Chloroacetophenone: A related compound with one chlorine atom, used in similar chemical reactions.
2,4-Dichloroacetophenone: Another related compound with two chlorine atoms at different positions, used in organic synthesis.
Uniqueness
2,2-Dichloroacetophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various substitution and condensation reactions makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2,2-dichloro-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERJZAHSUZVMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051939 | |
| Record name | 2,2-Dichloro-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648-61-5 | |
| Record name | 2,2-Dichloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2648-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002648615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dichloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2,2-dichloro-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dichloro-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dichloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DICHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VJ32JJ8LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Dichloroacetophenone exert its biological effects, specifically in the context of acute myeloid leukemia (AML)?
A: this compound (DAP) acts as a potent inhibitor of Pyruvate Dehydrogenase Kinase-1 (PDK1) []. PDK1 is an enzyme involved in regulating glucose metabolism, and its overexpression is linked to the growth of several cancers, including AML. DAP inhibits PDK1, leading to several downstream effects in AML cells:
- Increased Apoptosis: DAP treatment promotes apoptosis (programmed cell death) in AML cells by increasing the cleavage of pro-apoptotic proteins like PARP and Caspase 3 [].
- Decreased Autophagy: DAP suppresses autophagy (a cellular recycling process) in AML cells, potentially by decreasing the expression of autophagy regulators such as ULK1, Beclin-1, and Atg [].
- Inhibition of PI3K/Akt Signaling: DAP inhibits the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer cells and contributes to their survival and growth [].
Q2: Can this compound be used to synthesize other compounds?
A: Yes, this compound can be used as a starting material in organic synthesis. For example, it reacts with benzaldehydes under Darzens condensation conditions [, ]. This reaction can lead to the formation of various compounds, highlighting the versatility of this compound as a synthetic building block.
Q3: Are there any known challenges related to drug resistance when using this compound as a potential therapeutic agent?
A3: While the provided research does not specifically address resistance mechanisms for this compound, it's an important consideration for any potential anti-cancer agent. Further research is needed to determine if prolonged exposure to this compound could lead to the development of resistance in AML cells and to explore potential strategies to overcome such resistance.
Q4: Are there alternative chlorine sources that can be used to produce α,α-dichloro derivatives of aryl ketones besides lithium chloride?
A: Yes, the research indicates that other chloride sources can be used in the α-chlorination of aryl ketones with Manganese(III) Acetate. These alternative sources include KCl, NaCl, NH4Cl, AlCl3, and CaCl2 []. The choice of chloride source may influence the reaction yield and selectivity, requiring optimization for each specific aryl ketone substrate.
Q5: What are the implications of the interaction between this compound and proteins like ULK1, BCL-xL, and E3 ligase CBL-b in AML cells?
A: The interaction of this compound with ULK1, BCL-xL, and CBL-b suggests that these proteins may play a role in mediating the compound's anti-cancer effects []. Further investigation into these interactions could provide valuable insights into the molecular mechanisms underlying DAP's activity in AML cells and potentially reveal novel therapeutic targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-chloropentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1214382.png)
![7,12-Dimethylbenz[a]anthracene 5,6-oxide](/img/structure/B1214384.png)









